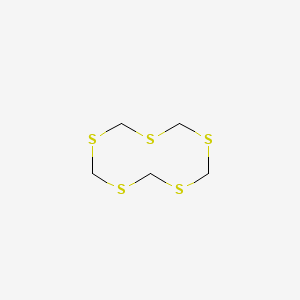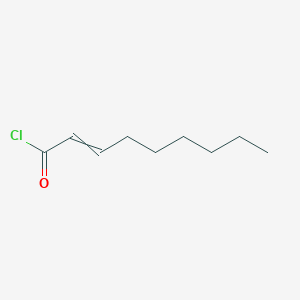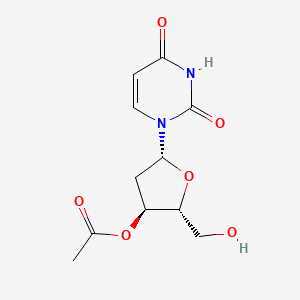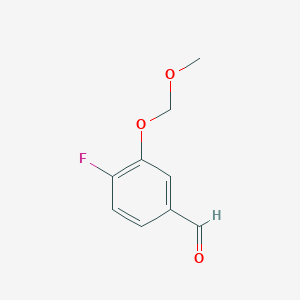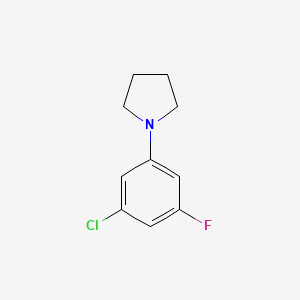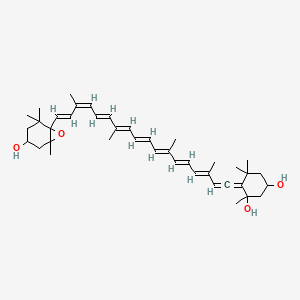
Foliaxanthin
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Foliaxanthin is a xanthophyll pigment found in green leaves. It is closely related to neoxanthin and plays a significant role in the photoprotective mechanisms of plants and algae. Xanthophylls, including this compound, are essential for photosynthesis and protecting the photosynthetic apparatus from damage caused by excessive light.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of foliaxanthin involves several steps, starting from β-carotene. The process includes epoxidation and hydroxylation reactions to introduce the necessary functional groups. The reaction conditions typically involve the use of specific catalysts and controlled temperatures to ensure the desired product is obtained.
Industrial Production Methods: Industrial production of this compound is often achieved through the extraction from natural sources, such as green leaves and algae. The extraction process involves solvent extraction followed by chromatographic purification to isolate this compound from other carotenoids and impurities.
Chemical Reactions Analysis
Types of Reactions: Foliaxanthin undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized to form different products, depending on the oxidizing agent and conditions used.
Reduction: Reduction reactions can modify the functional groups in this compound, altering its chemical properties.
Substitution: Substitution reactions can introduce new functional groups into the this compound molecule.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride are used.
Substitution: Various reagents, including halogens and acids, are used under controlled conditions.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can lead to the formation of epoxides and hydroxylated derivatives.
Scientific Research Applications
Foliaxanthin has a wide range of scientific research applications, including:
Chemistry: Used as a model compound to study the photoprotective mechanisms in plants.
Biology: Investigated for its role in protecting photosynthetic organisms from light-induced damage.
Industry: Used in the food and cosmetic industries for its antioxidant properties and as a natural colorant.
Mechanism of Action
Foliaxanthin exerts its effects through its ability to absorb excess light energy and dissipate it as heat, thereby protecting the photosynthetic apparatus from damage. The molecular targets include the light-harvesting complexes in chloroplasts, where this compound plays a crucial role in non-photochemical quenching.
Comparison with Similar Compounds
Neoxanthin: Another xanthophyll pigment with similar photoprotective properties.
Lutein: A xanthophyll found in green leafy vegetables, known for its antioxidant properties.
Zeaxanthin: A xanthophyll that plays a role in protecting the eyes from harmful light.
Uniqueness: Foliaxanthin is unique due to its specific structure and the role it plays in the photoprotective mechanisms of plants. Its ability to undergo various chemical reactions and its wide range of applications make it a valuable compound for scientific research and industrial use.
Properties
Molecular Formula |
C40H56O4 |
|---|---|
Molecular Weight |
600.9 g/mol |
InChI |
InChI=1S/C40H56O4/c1-29(17-13-19-31(3)21-22-35-36(5,6)25-33(41)27-38(35,9)43)15-11-12-16-30(2)18-14-20-32(4)23-24-40-37(7,8)26-34(42)28-39(40,10)44-40/h11-21,23-24,33-34,41-43H,25-28H2,1-10H3/b12-11+,17-13+,18-14+,24-23+,29-15+,30-16+,31-19+,32-20- |
InChI Key |
PGYAYSRVSAJXTE-NXBQOJNHSA-N |
Isomeric SMILES |
C/C(=C\C=C\C=C(/C)\C=C\C=C(/C)\C=C=C1C(CC(CC1(C)O)O)(C)C)/C=C/C=C(/C)\C=C\C23C(CC(CC2(O3)C)O)(C)C |
Canonical SMILES |
CC(=CC=CC=C(C)C=CC=C(C)C=C=C1C(CC(CC1(C)O)O)(C)C)C=CC=C(C)C=CC23C(CC(CC2(O3)C)O)(C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



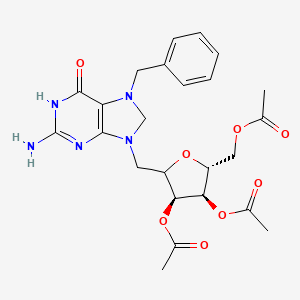
![[S(R)]-N-((R)-(2-(Diphenylphosphino)phenyl)(2,4,6-triisopropylphenyl)methyl)-2-methyl-2-propanesulfinamide](/img/structure/B14755609.png)
![4-[2-(4-Fluorophenyl)hydrazinylidene]cyclohexa-2,5-dien-1-one](/img/structure/B14755619.png)
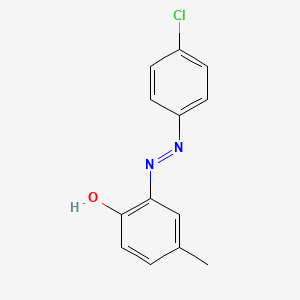
![1H-Pyrrolo[2,3-b]pyridine-3-propanoic acid, a-amino-6-chloro-4-methyl-, (aS)-](/img/structure/B14755632.png)
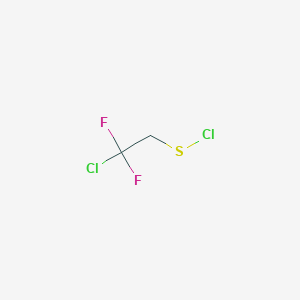
![(4R,4'R)-2,2'-(1,3-Dihydro-2H-inden-2-ylidene)bis[4,5-dihydro-4-tert-butyloxazole]](/img/structure/B14755654.png)

